[1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol
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Overview
Description
[1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol is an organic compound belonging to the class of pyrazoles This compound features a pyrazole ring substituted with a methyl group at the first position, an isopropyl group at the third position, and a methanol group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-pyrazole with formaldehyde in the presence of a base to introduce the methanol group at the fourth position. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halides or other substituted products.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-3-(propan-2-yl)-1H-pyrazole: Lacks the methanol group, resulting in different chemical properties and reactivity.
3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a methanol group, leading to different applications and reactivity.
Uniqueness:
- The presence of the methanol group at the fourth position provides unique reactivity and potential for further functionalization.
- The combination of the pyrazole ring with the isopropyl and methanol groups offers a distinct set of chemical and biological properties.
This detailed article provides a comprehensive overview of [1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1-methyl-3-propan-2-ylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-7(5-11)4-10(3)9-8/h4,6,11H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJXQLBELNRTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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